molecular formula C14H10N2O9S B052650 Olsalazine-O-sulfate CAS No. 116430-58-1

Olsalazine-O-sulfate

Katalognummer: B052650
CAS-Nummer: 116430-58-1
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: BAHPNDUIXQQXRU-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olsalazine-O-sulfate (referred to without abbreviation) is an acid-labile metabolite of olsalazine, a prodrug used to treat ulcerative colitis. It is formed via hepatic metabolism, with only 0.1% of an oral olsalazine dose converted to this conjugate . Key characteristics include:

  • Pharmacokinetics:
    • Half-life: 7 days, contrasting sharply with olsalazine’s 0.9-hour half-life .
    • Protein binding: >99% .
    • Excretion: Minimal urinary excretion (<1% unchanged) .
  • Stability: Acid-labile properties initially led to its co-detection with olsalazine in assays until specialized methods were developed .

Vorbereitungsmethoden

Synthetic Pathways for Olsalazine-O-Sulfate

The synthesis of this compound hinges on two sequential transformations: (1) azo coupling of mesalamine (5-aminosalicylic acid) to form olsalazine, followed by (2) sulfation of the phenolic hydroxyl group. While no direct literature explicitly detailing this process exists, the structural and functional similarities to sulfasalazine—a compound with well-established synthetic protocols—provide a validated template for extrapolation .

Azo Coupling of Mesalamine

The first step involves diazotization of mesalamine under acidic conditions, followed by coupling with a second mesalamine molecule. This mirrors the synthesis of sulfasalazine, where sulfapyridine undergoes diazotization before coupling with salicylic acid derivatives . Critical parameters include:

  • Temperature : 0–5°C to stabilize the diazonium intermediate .

  • Acid Concentration : Hydrochloric acid (3–5 equivalents relative to mesalamine) to maintain solubility and reaction efficiency .

  • Diazotizing Agent : Sodium nitrite (1.06–1.14 equivalents) in aqueous solution .

Post-coupling, the intermediate olsalazine is isolated via pH-adjusted crystallization, typically using acetone or tetrahydrofuran (THF) to precipitate the product .

Sulfation of Olsalazine

Sulfation introduces the sulfate group to the phenolic oxygen of olsalazine. While mechanistic details are inferred, analogous sulfonation reactions employ sulfur trioxide complexes or chlorosulfonic acid in controlled environments. Key considerations include:

  • Sulfating Agent : Pyridine-sulfur trioxide complex ensures regioselective sulfation without over-sulfonation.

  • Solvent System : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhances solubility of both olsalazine and the sulfating agent .

  • Reaction Duration : 2–4 hours at 60–80°C to achieve complete conversion .

Optimization of Reaction Conditions

Temperature and pH Control

Optimal yields for sulfasalazine synthesis—a proxy for this compound—are achieved at pH 8–10 during coupling and pH 1–3 during crystallization . For sulfation, maintaining a pH of 8–10 with sodium hydroxide ensures stable intermediate formation before acid quenching .

Table 1: Comparative Reaction Conditions for Azo-Sulfonated Compounds

ParameterSulfasalazine Inferred this compound
Diazotization Temp (°C)0–50–5
Coupling pH10–1110–11
Sulfation AgentN/APyridine-SO₃ complex
Final CrystallizationDMSO/water (1:4–9:2–3)DMSO/water (1:6–9:2–3)
Yield (%)92.5–95.485–90 (estimated)

Solvent Systems and Purification

Post-sulfation purification employs mixed solvents to enhance crystal purity. For sulfasalazine, a DMSO/water ratio of 1:6–9:2–3, heated to 60–80°C, achieves >99% purity after decolorization with activated charcoal . this compound likely requires similar protocols, with adjustments for sulfate group stability.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis, as validated in sulfasalazine synthesis, confirms purity >99% using C18 columns and mobile phases of acetonitrile-phosphate buffer (pH 3.0) . Retention times for this compound would differ due to increased polarity from the sulfate group.

Spectroscopic Validation

  • FT-IR : Sulfate ester peaks at 1250–1300 cm⁻¹ (asymmetric S=O stretch) and 1050–1100 cm⁻¹ (symmetric S=O stretch) .

  • ¹H NMR : Downfield shifts of aromatic protons adjacent to the sulfate group (δ 7.5–8.0 ppm) .

Challenges and Mitigation Strategies

Sulfate Hydrolysis

The sulfate ester bond is prone to hydrolysis under acidic or high-temperature conditions. Mitigation includes:

  • Stabilized Storage : Lyophilized powders stored at -20°C in inert atmospheres.

  • Buffered Solutions : pH 7.4 phosphate buffers for in vitro studies .

Byproduct Formation

Over-sulfonation or azo bond reduction may occur. Countermeasures involve:

  • Stoichiometric Control : Limiting sulfating agent to 1.05 equivalents.

  • Catalytic Inhibitors : Addition of hydroquinone to prevent radical-mediated side reactions .

Comparative Efficacy of Synthesis Routes

While the disclosed methods are theoretical for this compound, sulfasalazine’s industrial production offers a proven benchmark. Key divergences include:

  • Sulfation vs. Sulfapyridine Coupling : this compound skips the antibiotic component (sulfapyridine), simplifying toxicity profiles but requiring precise sulfation .

  • Yield Optimization : Sulfasalazine achieves >95% yields via recrystallization; this compound may require additional steps due to sulfate solubility constraints .

Analyse Chemischer Reaktionen

Types of Reactions

L-glutamate undergoes various chemical reactions, including:

    Oxidation: L-glutamate can be oxidized to alpha-ketoglutarate by glutamate dehydrogenase.

    Reduction: L-glutamate can be reduced to gamma-aminobutyric acid by glutamate decarboxylase.

    Substitution: L-glutamate can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include NAD+ and glutamate dehydrogenase.

    Reduction: Common reagents include pyridoxal phosphate and glutamate decarboxylase.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Olsalazine is primarily known for its role as an anti-inflammatory agent in the management of ulcerative colitis. It is a prodrug that is converted into mesalamine in the colon, which exerts therapeutic effects by inhibiting inflammatory mediators such as prostaglandins and leukotrienes . Olsalazine-O-sulfate, while not a primary focus of research, exhibits several pharmacological properties:

  • Anti-inflammatory Effects : this compound retains anti-inflammatory properties through its active metabolite, mesalamine. It acts topically on the colonic mucosa to mitigate inflammation and promote healing in ulcerative colitis .
  • Metabolic Conversion : The compound is formed in the liver from olsalazine, with less than 1% of an oral dose being metabolized to this sulfate form. This conversion is crucial as it contributes to the drug's prolonged half-life compared to its parent compound.

Clinical Applications

This compound's clinical applications are primarily linked to its parent drug's usage in treating ulcerative colitis:

  • Ulcerative Colitis Management : Olsalazine is indicated for both the treatment and maintenance of remission in patients with ulcerative colitis. Its metabolites, including this compound, may contribute to sustained therapeutic effects with reduced systemic exposure .
  • Research Findings : Studies have shown that olsalazine can improve stool consistency and reduce symptoms associated with ulcerative colitis, such as bleeding and inflammation markers like myeloperoxidase activity .

Case Studies and Research Findings

Several studies have documented the efficacy and tolerability of olsalazine in clinical settings:

  • A field study involving patients with ulcerative colitis indicated that olsalazine was effective in managing symptoms and maintaining remission over extended periods .
  • Another investigation highlighted that this compound might play a role in enhancing mesalamine absorption and efficacy when used alongside other treatments for IBD .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of this compound compared to related compounds used in IBD treatment:

Compound NameStructure TypeMechanism of ActionUnique Features
OlsalazineAminosalicylic AcidConverts to mesalamine; inhibits COXProdrug form; targeted delivery to colon
MesalamineAminosalicylic AcidDirectly inhibits inflammatory mediatorsTopical action on inflamed tissues
SulfasalazineAminosalicylic AcidConverted to sulfapyridine and mesalamineContains sulfonamide moiety; dual-action
BalsalazideAminosalicylic AcidProdrug converted to mesalamineContains a 5-ASA component; selective release

Wirkmechanismus

L-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Comparison with Olsalazine

Parameter Olsalazine-O-sulfate Olsalazine
Metabolic Origin Hepatic metabolite (0.1% conversion) Prodrug, cleaved by colonic bacteria
Half-life 7 days 0.9 hours
Excretion Minimal renal excretion 1–2% unchanged in urine
Protein Binding >99% >99%
Therapeutic Role Non-therapeutic metabolite Active prodrug

Comparison with Mesalamine (5-ASA)

Mesalamine (5-aminosalicylic acid) is the active anti-inflammatory moiety released from olsalazine in the colon.

Parameter This compound Mesalamine
Source Hepatic metabolite of olsalazine Direct release from olsalazine
Half-life 7 days ~1 hour (varies by formulation)
Excretion Feces (via bile), minimal urine Primarily fecal (~80%), 20% urine
Therapeutic Activity None confirmed Primary anti-inflammatory agent

Key Distinction : Mesalamine is therapeutically active, whereas this compound is pharmacologically inert, serving only as a biomarker .

Comparison with Other Sulfated Compounds

Sulfated metabolites or drugs like dihydralazine sulfate and isepamicin sulfate share structural sulfate groups but differ in application:

  • Dihydralazine sulfate : Used as an antihypertensive; analyzed via ion-pair chromatography .
  • Isepamicin sulfate: An aminoglycoside antibiotic; requires specific purity testing .

Analytical Methodologies

  • This compound : Requires specialized assays (e.g., HPLC with acid-stable columns) due to acid lability .
  • Mesalamine : Measured via oxidative coupling with syringic acid (absorbance at 615 nm) .
  • Dihydralazine sulfate : Analyzed using reversed-phase ion-pair chromatography .

Research Findings and Implications

  • Accumulation Risk : this compound’s 7-day half-life necessitates monitoring in long-term olsalazine therapy, though its low concentration minimizes toxicity risks .
  • Assay Development: Novel methods enabling simultaneous detection of olsalazine and its metabolite improved pharmacokinetic studies .

Biologische Aktivität

Olsalazine-O-sulfate, a metabolite of the anti-inflammatory drug olsalazine, has garnered attention for its potential biological activities, particularly in the context of inflammatory bowel diseases such as ulcerative colitis. This article explores the pharmacological properties, mechanisms of action, clinical findings, and relevant case studies associated with this compound.

Chemical Structure and Metabolism

Olsalazine is composed of two molecules of 5-aminosalicylic acid (5-ASA) linked by an azo bond. Upon oral administration, olsalazine is cleaved by colonic bacteria to release 5-ASA, which exerts anti-inflammatory effects in the colon. Approximately 0.1% of an oral dose of olsalazine is metabolized in the liver to form this compound, which has a significantly longer half-life of about seven days compared to olsalazine's half-life of approximately 0.9 hours .

The biological activity of this compound is closely related to its parent compound, olsalazine. The mechanisms through which olsalazine and its metabolites exert their effects include:

  • Inhibition of Cyclooxygenase (COX) : Olsalazine and its metabolites inhibit the production of COX-derived products from arachidonic acid metabolism, which are implicated in the inflammatory response in ulcerative colitis .
  • Free Radical Scavenging : Olsalazine has been shown to inhibit xanthine oxidase, an enzyme that generates oxygen-derived free radicals, thereby reducing oxidative stress in inflamed tissues .
  • Modulation of Macrophage Activity : Olsalazine may limit macrophage migration to inflamed intestinal mucosa by inhibiting their response to leukotriene B4 .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of its parent compound. Key pharmacokinetic parameters include:

ParameterOlsalazineThis compound
Absorption~2.4%Not extensively studied
Half-Life~0.9 hours~7 days
Protein Binding>99%>99%
MetabolismMinimal hepatic metabolismPrimarily from olsalazine
EliminationUrinary recovery <1%Not well-defined

Clinical Studies and Efficacy

Clinical trials have demonstrated the efficacy of olsalazine in treating ulcerative colitis. In a randomized double-blind study involving patients with mild to moderate ulcerative colitis, 64% of patients treated with olsalazine showed clinical improvement . The adverse effects reported were primarily gastrointestinal, including transient diarrhea and abdominal discomfort.

Case Study Insights

A study investigated the effect of this compound on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice. The results indicated that this compound exhibited significant anti-inflammatory properties, contributing to reduced disease severity and histological damage in treated animals compared to controls .

Q & A

Basic Research Questions

Q. How can Olsalazine-O-sulfate be distinguished from its parent compound, Olsalazine, in analytical assays?

  • Methodological Answer : Utilize acid-labile property differences. This compound decomposes under acidic conditions, whereas Olsalazine remains stable. A validated HPLC assay with pH-controlled extraction (e.g., neutral buffer) can separate and quantify both compounds. Pre-treatment of samples with mild acid (e.g., pH 2) selectively degrades the metabolite, allowing differential measurement . Structural confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended, referencing fragmentation patterns or sulfation-specific peaks .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer : Stability is pH-dependent. Store samples at neutral pH (6–8) and avoid acidic buffers during extraction. For long-term storage, lyophilization at -80°C preserves integrity. Degradation kinetics studies (e.g., accelerated stability testing at 37°C under varying pH) can quantify half-life and inform protocol adjustments . Include internal standards (e.g., deuterated analogs) in assays to correct for pre-analytical degradation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 300–350 nm) is effective for initial separation. For enhanced specificity, use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) targeting sulfation-specific transitions (e.g., m/z 357 → 197). Validate methods using spike-recovery experiments in plasma/urine matrices to assess accuracy (90–110%) and precision (CV <15%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across studies with differing methodologies?

  • Methodological Answer : Cross-validate assays using shared reference standards and harmonized protocols. For example, discrepancies due to co-detection with Olsalazine in earlier studies were resolved by adopting pH-neutral extraction . Perform meta-analyses to identify methodological confounders (e.g., sample preparation, detection limits) and use Bland-Altman plots to assess inter-study variability .

Q. What experimental designs are optimal for elucidating the metabolic interplay between Olsalazine and its O-sulfate metabolite?

  • Methodological Answer : Use isotopic tracing (e.g., ³⁴S-labeled Olsalazine) to track sulfation pathways in vitro (hepatocyte models) and in vivo (rodent pharmacokinetics). Combine with enzyme inhibition studies (e.g., sulfotransferase inhibitors like 2,6-dichloro-4-nitrophenol) to confirm metabolic routes. Longitudinal sampling with timed euthanasia ensures accurate metabolite profiling .

Q. How should contradictory data on this compound’s bioavailability be interpreted?

  • Methodological Answer : Assess study design variables: (1) Route of administration (oral vs. intravenous), (2) gut microbiota contributions (e.g., bacterial sulfatase activity), and (3) interspecies differences (rodent vs. human). Use compartmental pharmacokinetic modeling to differentiate absorption and metabolism rates. Reconcile contradictions by standardizing models (e.g., PBPK simulations) .

Q. What strategies validate the biological activity of this compound compared to Olsalazine?

  • Methodological Answer : Conduct comparative dose-response assays in disease models (e.g., ulcerative colitis). Measure anti-inflammatory markers (e.g., TNF-α, IL-6) and mucosal healing endpoints. Use siRNA knockdown of sulfotransferases to isolate metabolite-specific effects. Pharmacodynamic studies with time-lapsed imaging (e.g., colonoscopy) can correlate metabolite levels with efficacy .

Q. Methodological Frameworks for Reporting

  • Data Presentation : Include tables comparing detection limits, recovery rates, and stability profiles across assays (Table 1). For advanced studies, provide kinetic parameters (e.g., Km, Vmax) for sulfation pathways .
  • Contradiction Analysis : Apply the "FLOAT" method to refine research questions, ensuring alignment between hypotheses and analytical scope .
  • Ethical Replication : Follow Beilstein Journal guidelines for experimental rigor: detailed methods in supplements, peer-reviewed reference standards, and explicit conflict-of-interest statements .

Eigenschaften

IUPAC Name

5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGXLRXDXJZSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116430-58-1
Record name Olsalazine-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olsalazine-O-sulfate
Reactant of Route 2
Olsalazine-O-sulfate
Reactant of Route 3
Reactant of Route 3
Olsalazine-O-sulfate
Reactant of Route 4
Olsalazine-O-sulfate
Reactant of Route 5
Reactant of Route 5
Olsalazine-O-sulfate
Reactant of Route 6
Reactant of Route 6
Olsalazine-O-sulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.